![molecular formula C13H17NO B2467054 [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287299-41-4](/img/structure/B2467054.png)
[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as MEM, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MEM is a bicyclic amine that has a unique structure, making it a promising candidate for drug development and other scientific studies. In
作用機序
[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects on the sigma-1 receptor by binding to it and modulating its activity. This modulation results in the activation of various signaling pathways, including the ERK1/2 and AKT pathways. These pathways are involved in cell survival, proliferation, and differentiation, making this compound a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. These effects are thought to contribute to this compound's therapeutic potential in various disease states.
実験室実験の利点と制限
One advantage of using [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its unique structure, which allows for the modulation of the sigma-1 receptor with high selectivity and affinity. Additionally, the synthesis of this compound has been optimized for high yield and purity, making it a reliable option for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of its potential use in the treatment of various diseases, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for this compound in order to minimize potential toxicity.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, with potential applications in drug development and other areas of study. Its unique structure, mechanism of action, and biochemical and physiological effects make it a valuable tool for investigating various physiological processes and disease states. Further research is needed to fully understand the potential of this compound and to optimize its use in scientific research.
合成法
The synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves several steps, starting with the reaction of 3-methoxyphenylacetonitrile with cyclopropanecarbonyl chloride to form 3-(3-methoxyphenyl)-1-cyclopropylpropanenitrile. This intermediate is then reduced with lithium aluminum hydride to produce the desired this compound compound. The synthesis of this compound has been optimized for high yield and purity, making it a viable option for scientific research.
科学的研究の応用
[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential use in drug development, specifically as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that plays a role in various physiological processes, including pain perception, mood regulation, and neuronal signaling. By targeting this receptor, this compound has shown promise in the treatment of various diseases, including depression, neuropathic pain, and neurodegenerative disorders.
特性
IUPAC Name |
[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-4-2-3-10(5-11)13-6-12(7-13,8-13)9-14/h2-5H,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWYGOZILADPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

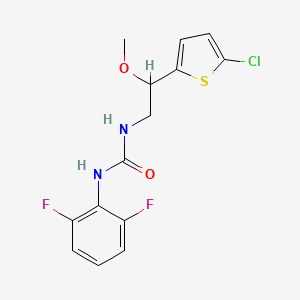

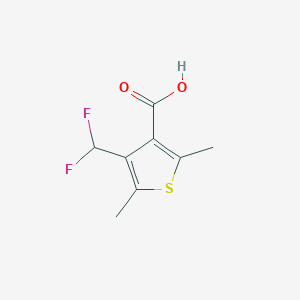
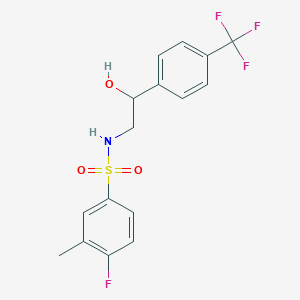
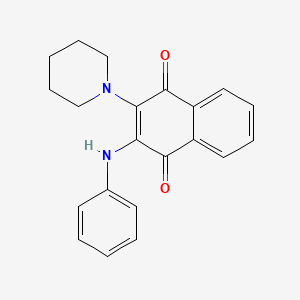
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)


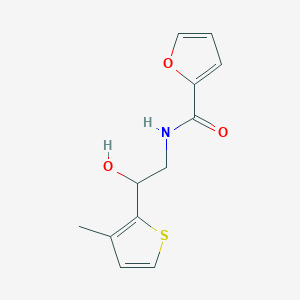
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
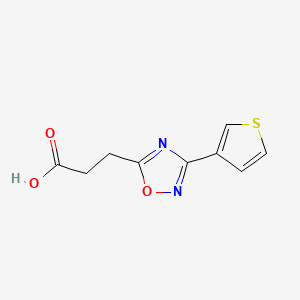

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)